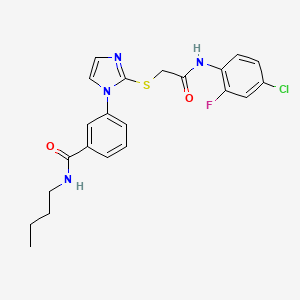

N-(4-乙酰苯基)-5-氨基-1-(4-氯苯基)-1H-1,2,3-三唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

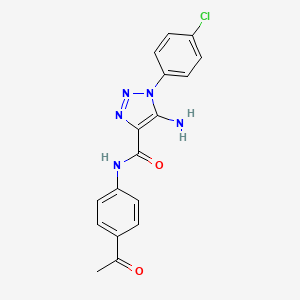

N-(4-acetylphenyl)-5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is a compound that likely shares structural similarities with the derivatives of triazole discussed in the provided papers. Although none of the papers directly describe this compound, they offer insights into related chemical structures and reactions that can be used to infer properties and synthesis methods for the compound .

Synthesis Analysis

The synthesis of related triazole compounds involves multi-step reactions starting with different substrates. For instance, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide was achieved through a five-step process starting with 4-chlorobenzenamine, indicating that chlorinated aromatic compounds can be used as starting materials for such syntheses . The reaction conditions are critical, with specific temperature and reactant ratios required to achieve high yields. This suggests that the synthesis of N-(4-acetylphenyl)-5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide would also require careful optimization of reaction conditions.

Molecular Structure Analysis

The molecular structure of triazole derivatives can be complex, and their analysis often involves various spectroscopic techniques. For example, the crystal structure of N-(4-acetylphenyl)quinoline-3-carboxamide was determined using single crystal X-ray diffraction, and its molecular geometry was optimized using DFT methods . This indicates that similar analytical methods could be employed to determine the molecular structure of N-(4-acetylphenyl)-5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide.

Chemical Reactions Analysis

The reactivity of triazole derivatives can vary significantly. The acetylation of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate, for example, showed a decrease in susceptibility to acetylation compared to other amino triazoles . This suggests that the acetylation reactions of N-(4-acetylphenyl)-5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide might also exhibit unique reactivity patterns that could be explored further.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be deduced from their structural characteristics. For instance, the presence of hydrogen bond interactions in the crystal packing of N-(4-acetylphenyl)quinoline-3-carboxamide implies that similar intermolecular forces might be present in N-(4-acetylphenyl)-5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide, affecting its solubility, melting point, and other physical properties. Additionally, the use of spectroscopic techniques such as HPLC, GC-MS, FTIR, and NMR spectroscopy can provide detailed information on the physical and chemical properties of these compounds .

科学研究应用

合成和结构分析

- 该化合物参与了与合成新型三唑衍生物相关研究。例如,N-取代-4-氨基-3-苄基-1,2,3-三唑-5-甲酰胺的合成研究导致了6-单取代或5,6-双取代-1,2,3-三唑并[4.5-d]嘧啶-7-酮的开发,展示了该化合物在生成具有潜在生物活性的新化学实体中的作用 (Kislyi, Danilova, & Semenov, 2003).

生物活性

- 对包括与N-(4-乙酰苯基)-5-氨基-1-(4-氯苯基)-1H-1,2,3-三唑-4-甲酰胺在结构上相关的化合物的三唑衍生物的研究表明,在开发对乙酰胆碱酯酶 (AChE) 和丁酰胆碱酯酶 (BChE) 等酶具有抑制活性的化合物方面具有潜力。这表明此类化合物在治疗胆碱酯酶功能障碍为特征的疾病中具有潜在用途 (Riaz et al., 2020).

- 另一项研究重点是合成源自三唑的化合物,并评估其对脂肪酶和α-葡萄糖苷酶的抑制作用,突出了这些化合物在肥胖和糖尿病等疾病管理中的潜在治疗应用 (Bekircan et al., 2015).

抗菌活性

- 已经合成并评估了包括与N-(4-乙酰苯基)-5-氨基-1-(4-氯苯基)-1H-1,2,3-三唑-4-甲酰胺在结构上相似的三唑衍生物的抗菌活性,为开发新的抗菌剂提供了见解 (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

属性

IUPAC Name |

N-(4-acetylphenyl)-5-amino-1-(4-chlorophenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN5O2/c1-10(24)11-2-6-13(7-3-11)20-17(25)15-16(19)23(22-21-15)14-8-4-12(18)5-9-14/h2-9H,19H2,1H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAKDKGFQCPEENR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)hexanoic acid](/img/structure/B2504922.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(5-methylfuran-2-yl)propanamide](/img/structure/B2504928.png)

![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2504934.png)

![N-(2,3-dimethoxybenzyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2504944.png)